molecular formula C10H9BrN2O2 B12327859 1H-Indole-3-carboxylic acid, 2-amino-6-bromo-, methyl ester

1H-Indole-3-carboxylic acid, 2-amino-6-bromo-, methyl ester

Cat. No.: B12327859
M. Wt: 269.09 g/mol
InChI Key: DVATVZKKZSYABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-6-bromo-1H-indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-bromo-1H-indole-3-carboxylate typically involves the bromination of an indole precursor followed by esterification and amination reactions. One common method involves the bromination of 1H-indole-3-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting bromo-indole is then subjected to esterification using methanol and a catalyst such as sulfuric acid. Finally, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification processes such as recrystallization and chromatography are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-bromo-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-6-bromo-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-bromo-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromoindole-2-carboxylate
  • Methyl 2-amino-5-bromo-1H-indole-3-carboxylate
  • Methyl 2-amino-6-chloro-1H-indole-3-carboxylate

Uniqueness

Methyl 2-amino-6-bromo-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and bromo groups on the indole ring allows for diverse chemical modifications and potential biological activities .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 2-amino-6-bromo-1H-indole-3-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-15-10(14)8-6-3-2-5(11)4-7(6)13-9(8)12/h2-4,13H,12H2,1H3

InChI Key

DVATVZKKZSYABI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC2=C1C=CC(=C2)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.